

synthesis of 2,2,2-Trichloro-1-ethoxyethanol from chloral

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2,2-Trichloro-1-ethoxyethanol

Cat. No.: B147554

[Get Quote](#)

An In-depth Technical Guide to the Synthesis of **2,2,2-Trichloro-1-ethoxyethanol** from Chloral

Introduction

2,2,2-Trichloro-1-ethoxyethanol, also known as chloral alcoholate or the ethyl hemiacetal of chloral, is an organic compound with the chemical formula C₄H₇Cl₃O₂.^{[1][2]} It is formed through the reaction of chloral (trichloroacetaldehyde) with ethanol.^{[3][4]} This compound serves as a stable, crystalline solid that can be used as a safer and more manageable surrogate for chloral, which is a regulated and difficult-to-obtain liquid.^{[5][6]} In organic synthesis, it functions as a masked form of chloral and is utilized in the preparation of various other compounds.^[5] This guide provides a comprehensive overview of its synthesis, including the reaction mechanism, a detailed experimental protocol, and relevant quantitative data.

Reaction Synthesis and Mechanism

The synthesis of **2,2,2-Trichloro-1-ethoxyethanol** is a straightforward nucleophilic addition reaction. Chloral, an aldehyde with the formula Cl₃CCHO, readily reacts with ethanol (CH₃CH₂OH) to form the corresponding hemiacetal adduct.^[3]

Overall Reaction:

The reaction mechanism involves the nucleophilic attack of the oxygen atom from the hydroxyl group of ethanol on the electrophilic carbonyl carbon of chloral. The electron-withdrawing effect of the trichloromethyl group makes the carbonyl carbon of chloral particularly electrophilic and susceptible to this attack. This is followed by proton transfer to the carbonyl oxygen, resulting in the formation of the hemiacetal. The reaction is typically reversible.

Quantitative Data

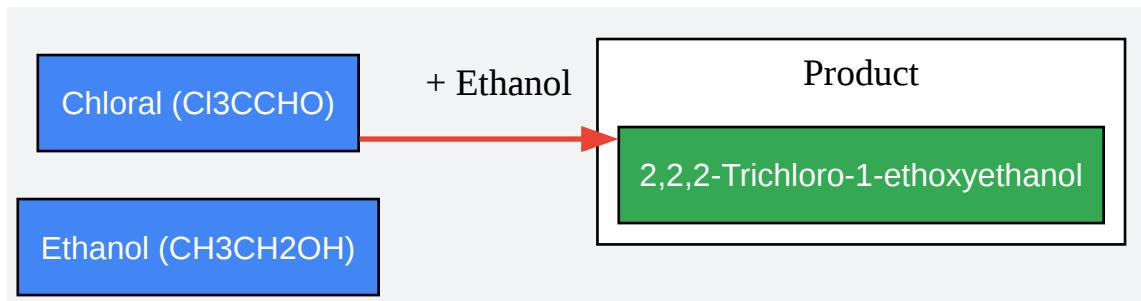
The physical and chemical properties of **2,2,2-Trichloro-1-ethoxyethanol** are summarized in the table below.

Property	Value	References
Molecular Formula	C ₄ H ₇ Cl ₃ O ₂	[1][2]
Molecular Weight	193.46 g/mol	[1][2]
Appearance	White to light yellow crystalline powder/needles	[2][6]
CAS Number	515-83-3	[1]
Melting Point	47 - 56.5 °C	[6][7][8]
Boiling Point	116 °C at 760 mmHg	[6][8]
Density	1.454 g/cm ³	[6]
Solubility	Slightly soluble in water	[2]
Synonyms	Chloral alcoholate, Chloral ethyl hemiacetal	[7][8]

Experimental Protocol

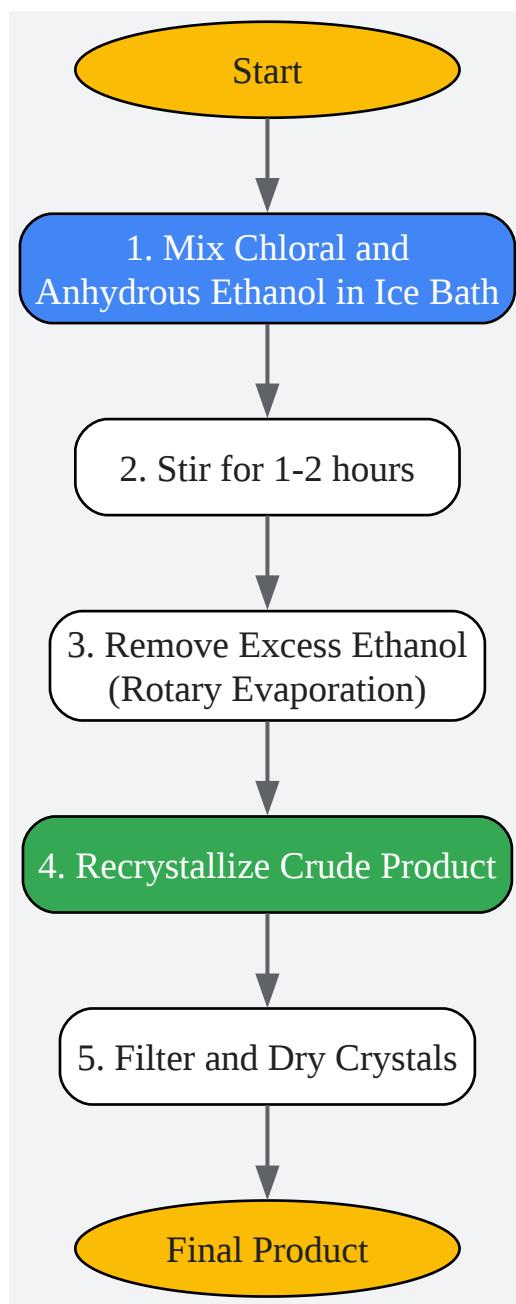
The following is a generalized experimental protocol for the synthesis of **2,2,2-Trichloro-1-ethoxyethanol** from chloral.

Materials and Equipment:


- Chloral (Trichloroacetaldehyde)

- Anhydrous Ethanol
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator
- Crystallization dish
- Filtration apparatus (e.g., Büchner funnel)

Procedure:


- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, place anhydrous ethanol.
- Addition of Chloral: Cool the flask containing ethanol in an ice bath. While stirring, slowly add an equimolar amount of chloral dropwise to the cold ethanol. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.
- Reaction: Continue stirring the mixture in the ice bath for 1-2 hours after the addition is complete to ensure the reaction goes to completion. The product, being a solid, may start to precipitate out of the solution.
- Isolation of Product: Remove the excess ethanol solvent under reduced pressure using a rotary evaporator. This will yield the crude solid product.
- Purification (Recrystallization): The crude **2,2,2-Trichloro-1-ethoxyethanol** can be purified by recrystallization from a suitable solvent, such as a minimal amount of cold ethanol or a hexane/ethanol mixture. Dissolve the crude product in a minimum amount of warm solvent, then allow it to cool slowly to form crystals.
- Drying: Collect the purified crystals by filtration and wash them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent. The final product should be a white crystalline solid.[2]

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Reaction pathway for the synthesis of **2,2,2-Trichloro-1-ethoxyethanol**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis and purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2,2-Trichloro-1-ethoxy ethanol [webbook.nist.gov]
- 2. 2,2,2-TRICHLORO-1-ETHOXYETHANOL CAS#: 515-83-3 [m.chemicalbook.com]
- 3. Chloral - Wikipedia [en.wikipedia.org]
- 4. 2,2,2-Trichloro-1-ethoxy ethanol [webbook.nist.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 2,2,2-TRICHLORO-1-ETHOXYETHANOL | 515-83-3 [amp.chemicalbook.com]
- To cite this document: BenchChem. [synthesis of 2,2,2-Trichloro-1-ethoxyethanol from chloral]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147554#synthesis-of-2-2-2-trichloro-1-ethoxyethanol-from-chloral]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com